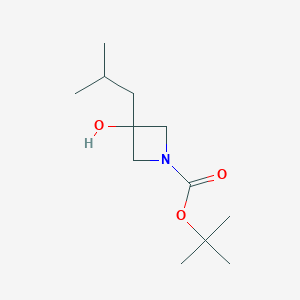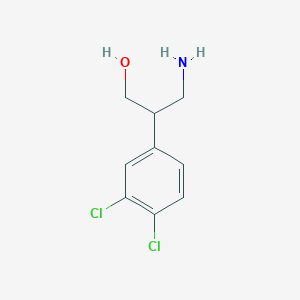![molecular formula C13H12BrNO3 B13554276 1-[2-(3-bromophenoxy)ethyl]-1H-pyrrole-3-carboxylicacid](/img/structure/B13554276.png)
1-[2-(3-bromophenoxy)ethyl]-1H-pyrrole-3-carboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(3-bromophenoxy)ethyl]-1H-pyrrole-3-carboxylic acid is an organic compound with a complex structure that includes a bromophenoxy group, a pyrrole ring, and a carboxylic acid functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(3-bromophenoxy)ethyl]-1H-pyrrole-3-carboxylic acid typically involves multiple steps, starting with the preparation of the bromophenoxyethyl intermediate. This intermediate is then reacted with a pyrrole derivative under specific conditions to form the final product. Common reagents used in these reactions include bromine, phenol, and pyrrole derivatives. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities.
Analyse Chemischer Reaktionen
Types of Reactions
1-[2-(3-bromophenoxy)ethyl]-1H-pyrrole-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired outcome but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce a ketone or aldehyde derivative, while reduction may yield an alcohol. Substitution reactions can result in various substituted derivatives, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-[2-(3-bromophenoxy)ethyl]-1H-pyrrole-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1-[2-(3-bromophenoxy)ethyl]-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-[2-(3-bromophenoxy)ethyl]-1H-imidazole: Similar structure but with an imidazole ring instead of a pyrrole ring.
1-[2-(3-bromophenoxy)ethyl]-1H-benzimidazole:
Uniqueness
1-[2-(3-bromophenoxy)ethyl]-1H-pyrrole-3-carboxylic acid is unique due to its combination of a bromophenoxy group and a pyrrole ring, which imparts distinct chemical properties and reactivity
Eigenschaften
Molekularformel |
C13H12BrNO3 |
|---|---|
Molekulargewicht |
310.14 g/mol |
IUPAC-Name |
1-[2-(3-bromophenoxy)ethyl]pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C13H12BrNO3/c14-11-2-1-3-12(8-11)18-7-6-15-5-4-10(9-15)13(16)17/h1-5,8-9H,6-7H2,(H,16,17) |
InChI-Schlüssel |
HLDIHANAQHUXIJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Br)OCCN2C=CC(=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


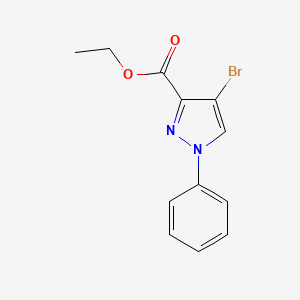
![1-[Bromo(difluoro)methyl]-4-iodo-pyrazole](/img/structure/B13554201.png)
![3-[(2-Aminopropyl)sulfanyl]benzoicacidhydrochloride](/img/structure/B13554204.png)
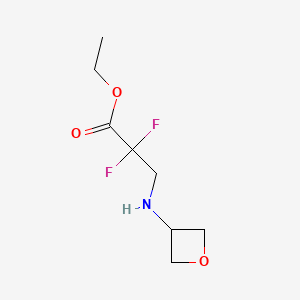
![4-Methyl-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-thiazole](/img/structure/B13554214.png)



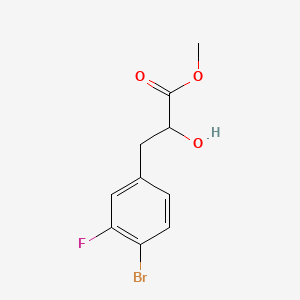
![8-Oxaspiro[4.5]decane-2-carboxylicacid](/img/structure/B13554258.png)
![8-Azaspiro[4.5]decane-1-carboxylic acid](/img/structure/B13554266.png)
